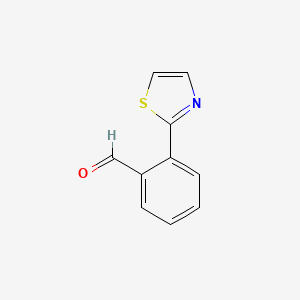
2-Thiazol-2-yl-benzaldehyde
Vue d'ensemble
Description
“2-Thiazol-2-yl-benzaldehyde” is an organic compound with the molecular formula C10H7NOS and a molecular weight of 189.23 . It is part of the thiazole family, which are organic five-aromatic ring compounds .
Synthesis Analysis
The synthesis of thiazoles, including “2-Thiazol-2-yl-benzaldehyde”, involves several artificial paths and varied physico-chemical factors . For instance, one method involves the reaction of 2-hydroxy-benzaldehyde with 2-aminobenzothiazole .
Molecular Structure Analysis
The molecular structure of “2-Thiazol-2-yl-benzaldehyde” consists of a benzaldehyde group attached to a thiazole ring . Thiazoles are characterized by a five-membered ring containing nitrogen and sulfur atoms .
Chemical Reactions Analysis
Thiazoles, including “2-Thiazol-2-yl-benzaldehyde”, show similar chemical and physical properties to pyridine and pyrimidine . They are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .
Physical And Chemical Properties Analysis
“2-Thiazol-2-yl-benzaldehyde” is a light-yellow liquid with an odor similar to pyridine . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .
Applications De Recherche Scientifique
-
Pharmaceutical Chemistry
- Benzothiazole derivatives have a wide range of pharmacological properties .
- They are used in the synthesis of biologically active benzothiazole-based drugs .
- The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .
- They have numerous biological applications, such as anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, falcipain inhibitors, anti-HIV, anti-parkinson, anti-diabetic, anti-leishmanial, angiogenesis inhibitors, anti-malarial, hypoglycemic activity, anti-inflammatory, endothelial lipase inhibitors, antiepileptic drugs .
-
Anti-tubercular Compounds
- Benzothiazole based anti-tubercular compounds have shown better inhibition potency against M. tuberculosis .
- Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .
-
Fluorescent Pigment Dyeing Substrates
- 2-(benzo[d]thiazol-2-yl)phenol based conjugated polymers have been used as highly selective colorimetric and fluorescent chemical sensors for fluoride ions .
- These sensors are based on the Si-O bond cleavage reaction .
- Fluoride ions play a special role in chemical and biomedical advancements, making the design and synthesis of highly selective fluoride ion probes particularly important .
-
Antifungal Medication
-
Herbicides, Antibiotics, and Thermoplastic Polymers
-
Flavouring and Odour Agents
-
Synthetic Strategies of 2-Arylbenzothiazole
- Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry .
- Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity that has proven it vital for the investigation for novel therapeutics .
- The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .
- This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways .
-
Fluorescent Chemical Sensors for Fluoride Ions
- 2-(benzo[d]thiazol-2-yl)phenol based conjugated polymers have been used as highly selective colorimetric and fluorescent chemical sensors for fluoride ions .
- These sensors are based on the Si-O bond cleavage reaction .
- Fluoride ions play a special role in chemical and biomedical advancements, making the design and synthesis of highly selective fluoride ion probes particularly important .
Safety And Hazards
The safety data sheet for “2-Thiazol-2-yl-benzaldehyde” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Orientations Futures
The future directions for “2-Thiazol-2-yl-benzaldehyde” and related compounds involve further exploration of their biological activities, particularly their anticancer actions . Additionally, the development of new synthetic paths and the study of varied physico-chemical factors are areas of ongoing research .
Propriétés
IUPAC Name |
2-(1,3-thiazol-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-7-8-3-1-2-4-9(8)10-11-5-6-13-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOXNJMCQNJJES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573756 | |
| Record name | 2-(1,3-Thiazol-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiazol-2-yl-benzaldehyde | |
CAS RN |
223575-69-7 | |
| Record name | 2-(1,3-Thiazol-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


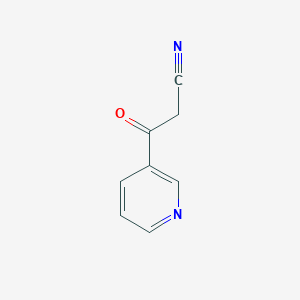
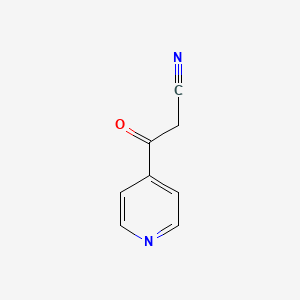
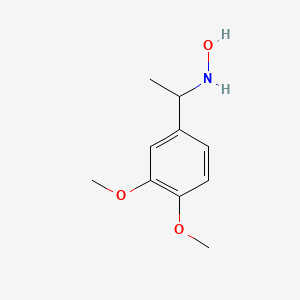
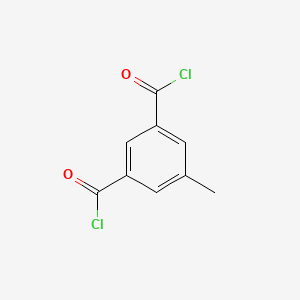
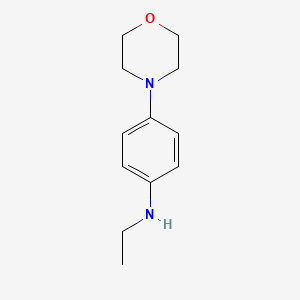
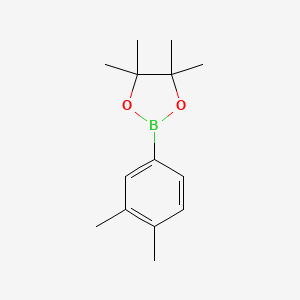
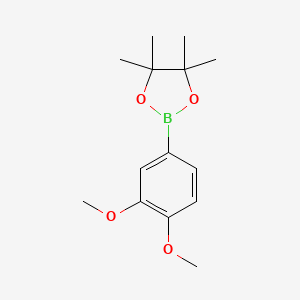
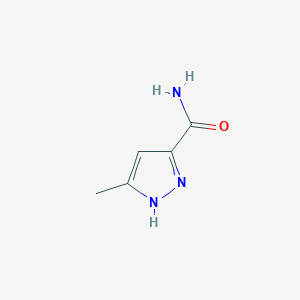
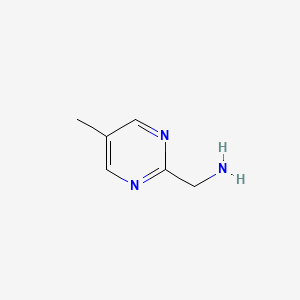
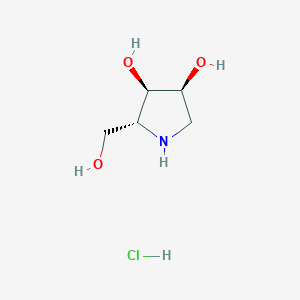
![2,7-Dibromo-2',3',5',6'-tetrahydrospiro[fluorene-9,4'-pyran]](/img/structure/B1316024.png)
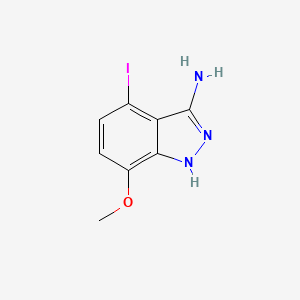

![Methyl [4-(2-aminoethoxy)phenyl]acetate](/img/structure/B1316030.png)